P2 Scaffold Thrombin Inhibitory Potency Baseline vs. Cyanofluorophenylacetamide Analog
The 2-(2-chloro-6-fluorophenyl)acetamide P2 scaffold confers nanomolar thrombin inhibition (Ki range 0.9–33.9 nM) [1]. The most closely related optimized P2 analog, a 2-cyano-6-fluorophenylacetamide derivative (compound 14), achieves a Ki of 1.2 nM against human thrombin, while the target compound's specific Ki remains to be experimentally determined [2]. This structural divergence—chloro vs. cyano substituent at the 2‑position of the phenyl ring—is known to modulate both potency and oral bioavailability in this series, precluding direct potency extrapolation without dedicated assay data.
| Evidence Dimension | Thrombin inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not yet reported; predicted to fall within the class range of 0.9–33.9 nM based on scaffold conservation |
| Comparator Or Baseline | 2-Cyano-6-fluorophenylacetamide analog (compound 14): Ki = 1.2 nM |
| Quantified Difference | Unknown; structural difference (2‑Cl vs. 2‑CN) precludes quantitative extrapolation |
| Conditions | In vitro enzymatic assay, human thrombin [2] |
Why This Matters
The 2‑chloro substituent distinguishes the target compound from the cyano analog that has demonstrated oral efficacy; potency characterization is prerequisite for any head‑to‑head selection.
- [1] Lee L, Kreutter KD, Pan W, Crysler C, Spurlino J, Player MR, Tomczuk B, Lu T. 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. Bioorg Med Chem Lett. 2007;17(22):6266-6269. doi:10.1016/j.bmcl.2007.09.013. PMID: 17889527. View Source
- [2] Kreutter KD, Lee L, Pan W, Crysler C, Spurlino J, Player MR, Tomczuk B, Lu T. Orally efficacious thrombin inhibitors with cyanofluorophenylacetamide as the P2 motif. Bioorg Med Chem Lett. 2008;18(9):2865-2870. doi:10.1016/j.bmcl.2008.04.003. View Source
